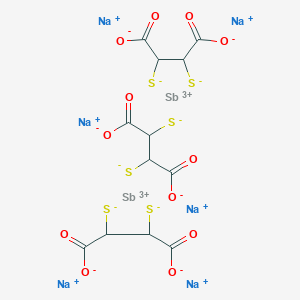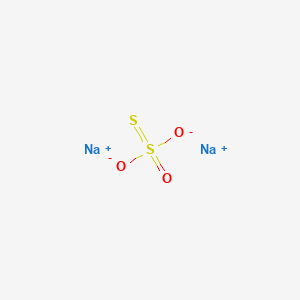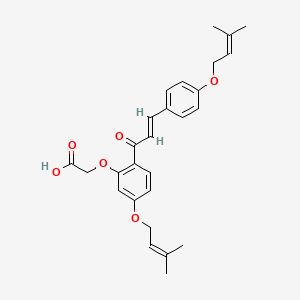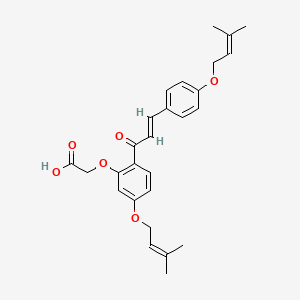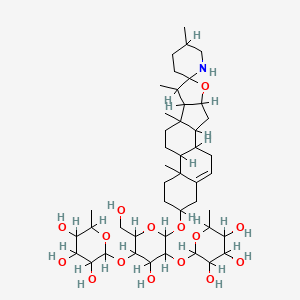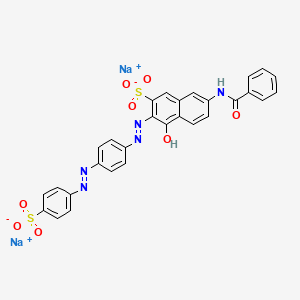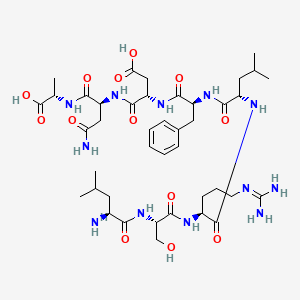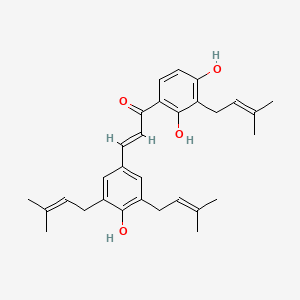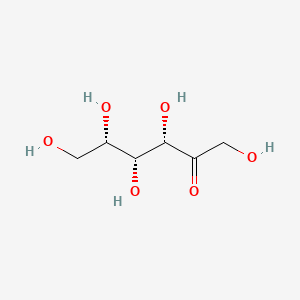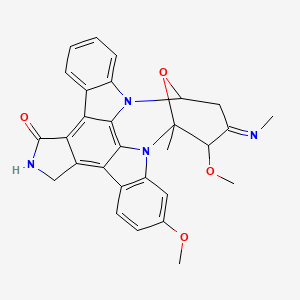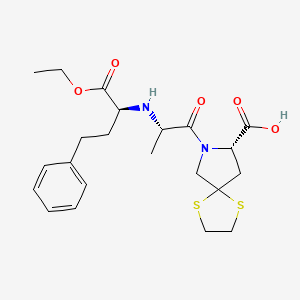
Spirapril
Vue d'ensemble
Description
Spirapril est un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) utilisé principalement pour le traitement de l'hypertension artérielle. Il s'agit d'un promédicament qui est converti en sa forme active, le spiraprilat, après administration orale. This compound appartient au groupe des inhibiteurs de l'ECA dicarboxyliques et a été breveté en 1980 et approuvé pour une utilisation médicale en 1995 .
Applications De Recherche Scientifique
Spirapril has several scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibition and related chemical reactions.
Biology: Investigated for its effects on various biological pathways and its potential therapeutic applications.
Industry: Utilized in the pharmaceutical industry for the development of antihypertensive drugs and related research
Mécanisme D'action
Spirapril, also known as Renormax, is a potent antihypertensive drug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors .
Biochemical Pathways
By blocking ACE, this compound decreases angiotensin II, which is a vasoconstrictor and an inducer of aldosterone . The decrease in angiotensin II leads to less vasoconstriction and less secretion of aldosterone . This results in less sodium reabsorption, leading to a decrease in blood pressure .
Pharmacokinetics
This compound is characterized by a significant first-pass metabolism after oral administration . The pharmacokinetics of this compound were found to be linear within the dose range of 6-50 mg . The bioavailability of orally administered this compound is 50% . After intravenous infusion, the disposition of this compound is monophasic with a terminal half-life of 20-50 minutes .
Result of Action
The result of this compound’s action is a decrease in blood pressure . This is achieved through the reduction of vasoconstriction and aldosterone secretion, leading to less sodium reabsorption .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, plasma concentrations of both this compound and spiraprilat were increased by 30% in the elderly . In patients with impaired liver function, plasma concentrations of spiraprilat were reduced by 30% . In patients with severe renal impairment, spiraprilat concentrations were significantly increased by a factor of 3-4 .
Analyse Biochimique
Biochemical Properties
Spirapril interacts with the angiotensin-converting enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II . By blocking ACE, this compound decreases angiotensin II, a vasoconstrictor and inducer of aldosterone . This leads to a decrease in blood pressure .
Cellular Effects
This compound influences cell function by decreasing the production of angiotensin II, which is a vasoconstrictor and inducer of aldosterone . This leads to a decrease in vasoconstriction and aldosterone secretion, which in turn reduces sodium reabsorption and lowers blood pressure .
Molecular Mechanism
The active metabolite of this compound, spiraprilat, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma angiotensin II, leading to a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and decreased aldosterone secretion .
Temporal Effects in Laboratory Settings
It is known that this compound is converted to its active form, spiraprilat, after administration .
Dosage Effects in Animal Models
Ace inhibitors like this compound are commonly used in animal models of hypertension to study their antihypertensive effects .
Metabolic Pathways
This compound is metabolized to its active form, spiraprilat, after administration . This process involves the angiotensin-converting enzyme (ACE), which this compound inhibits .
Transport and Distribution
It is known that this compound is converted to its active form, spiraprilat, after administration .
Subcellular Localization
As an ACE inhibitor, this compound likely interacts with the angiotensin-converting enzyme (ACE) located on the cell membrane .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du spirapril implique la condensation formelle du groupe amino de l'acide (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylique avec le groupe carboxy du N-[(2S)-1-éthoxy-1-oxo-4-phénylbutan-2-yl]-L-alanine . Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs appropriés pour faciliter la réaction de condensation.
Méthodes de Production Industrielle
La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la purification et la cristallisation pour obtenir le produit final dans sa forme souhaitée. Des détails spécifiques sur les méthodes de production industrielle sont propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de Réactions
Spirapril subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et Conditions Communs
Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont optimisées pour obtenir les produits souhaités.
Principaux Produits Formés
Les principaux produits formés à partir des réactions du this compound comprennent son métabolite actif, le spiraprilat, et d'autres dérivés en fonction des conditions de réaction spécifiques .
Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ECA et les réactions chimiques associées.
Biologie : Investigé pour ses effets sur diverses voies biologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs et la recherche connexe
Mécanisme d'Action
This compound exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), qui catalyse la conversion de l'angiotensine I en angiotensine II, substance vasoconstrictrice. En bloquant l'ECA, le this compound diminue les niveaux d'angiotensine II, ce qui entraîne une réduction de la vasoconstriction et une diminution de la sécrétion d'aldostérone. Cela entraîne une diminution de la pression artérielle et une amélioration de la fonction cardiovasculaire .
Comparaison Avec Des Composés Similaires
Composés Similaires
Spirapril est similaire à d'autres inhibiteurs de l'ECA tels que l'énalapril, le captopril et le lisinopril. Ces composés partagent un mécanisme d'action commun mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques .
Unicité
Ce qui distingue this compound des autres inhibiteurs de l'ECA, c'est sa voie d'élimination double, étant excrété à la fois par voie hépatique et rénale. Cette caractéristique unique permet son utilisation chez les patients atteints d'insuffisance rénale, offrant un avantage potentiel par rapport aux autres inhibiteurs de l'ECA qui sont principalement éliminés par les reins .
Propriétés
IUPAC Name |
(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCVUIFMSZDJS-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044300 | |
| Record name | Spirapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.93e-02 g/L | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Spiraprilat, the active metabolite of spirapril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. Spiraprilat may also act on kininase II, an enzyme identical to ACE that degrades the vasodilator bradykinin. | |
| Record name | Spirapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83647-97-6 | |
| Record name | Spirapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spirapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U2K78I3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Spirapril exert its antihypertensive effect?
A1: this compound is a prodrug that is converted to its active metabolite, Spiraprilat, in the body. [] Spiraprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, ] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This inhibition reduces the potent vasoconstrictive effects of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , ]
Q2: Does Spiraprilat affect the renin-angiotensin-aldosterone system (RAAS) beyond ACE inhibition?
A2: Yes, Spiraprilat also impacts the RAAS by decreasing angiotensin II-induced aldosterone secretion from the adrenal cortex. [, ] This leads to increased sodium excretion and, consequently, increased water outflow, further contributing to its blood pressure-lowering effect. [, , , ]
Q3: Does this compound influence cardiac function in congestive heart failure (CHF)?
A3: In severe CHF, this compound administration leads to a decrease in pulmonary capillary wedge pressure, indicating improved cardiac function. [, ] It also increases stroke volume index, contributing to a slight increase in cardiac index. []
Q4: How is this compound metabolized in the body?
A4: this compound undergoes significant first-pass metabolism after oral administration, primarily through esterolysis, to form the active metabolite Spiraprilat. []
Q5: What is the bioavailability of this compound and Spiraprilat?
A5: The oral bioavailability of this compound is approximately 50%, whereas Spiraprilat has virtually zero oral bioavailability. []
Q6: How are this compound and Spiraprilat eliminated from the body?
A6: this compound is primarily eliminated via hepatic metabolism. [, ] Spiraprilat is eliminated through both renal and hepatic pathways, offering a potential advantage in patients with renal impairment compared to other ACE inhibitors primarily cleared renally. [, , ]
Q7: Is there a risk of Spiraprilat accumulation in patients with renal impairment?
A7: Despite the influence of renal impairment on Spiraprilat disposition, studies have not shown evidence of accumulation, even with completely blocked renal elimination. This suggests a substantial non-renal elimination pathway and a margin of safety for this compound in renal impairment. [, ]
Q8: How long does it take for Spiraprilat to reach its peak plasma concentration after this compound administration?
A8: Spiraprilat reaches its peak plasma concentration approximately 2-3 hours after oral administration of this compound. []
Q9: How does the duration of action of this compound compare to other ACE inhibitors?
A9: this compound has a long duration of action due to Spiraprilat's elimination half-life of about 40 hours, allowing for once-daily dosing. [, ] This contrasts with some other ACE inhibitors, such as Captopril, which have shorter durations of action. []
Q10: What is the primary clinical use of this compound?
A10: this compound is primarily indicated for treating hypertension. [, , , , , , , , ]
Q11: What dosages of this compound are typically used in clinical practice?
A11: Clinical trials have investigated this compound doses ranging from 1 to 24 mg daily. [, , ] A dose of 6 mg once daily is generally effective for most patients, and dose titration may not be necessary due to a relatively flat dose-response curve. [, ]
Q12: Can this compound be used in patients with other conditions besides hypertension?
A12: Yes, this compound can be used in patients with various conditions accompanying hypertension, such as heart disease, renal disease, diabetes mellitus, and lipid disturbances. []
Q13: How effective is this compound compared to other ACE inhibitors in treating hypertension?
A13: Limited comparative data are available, but in controlled trials, this compound demonstrated similar blood pressure reductions to Enalapril and Captopril. [] Further studies are needed to determine its relative efficacy compared to other ACE inhibitors definitively.
Q14: Does this compound affect lipid metabolism?
A14: Studies suggest this compound does not negatively impact lipid metabolism and may even have some beneficial effects compared to other antihypertensive medications like Atenolol. [, ]
Q15: Can this compound be used in patients with diabetic nephropathy?
A15: Research suggests this compound effectively lowers blood pressure in patients with diabetic nephropathy and may offer additional benefits. In a study comparing this compound to Isradipine, only this compound demonstrably reduced urinary albumin excretion rate, potentially benefiting patients with diabetic nephropathy. []
Q16: Does this compound have a role in treating congestive heart failure?
A16: While primarily used for hypertension, research suggests potential benefits of this compound in CHF. [, , ] Studies indicate it can improve hemodynamics and potentially reduce mortality and hospitalizations in patients with CHF. [, ]
Q17: Is this compound generally well-tolerated?
A17: Yes, this compound is generally well-tolerated, with an adverse event profile similar to other ACE inhibitors. [, , ]
Q18: Are there any specific safety considerations with this compound use?
A18: As with any medication, potential benefits should be weighed against potential risks in individual patients. While generally well-tolerated, monitoring for potential side effects is always important.
Q19: How do structural modifications of this compound analogues affect their activity?
A19: Studies on this compound analogues, including its active metabolite Spiraprilat, have explored the impact of structural modifications on ACE inhibitory activity. [] This research has identified potent analogues with varying levels of in vitro and in vivo activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


